molecular formula C8H6N2O B8704989 6-(2-Oxoethyl)nicotinonitrile

6-(2-Oxoethyl)nicotinonitrile

Cat. No.: B8704989
M. Wt: 146.15 g/mol
InChI Key: DARHYOBOQVZVFL-UHFFFAOYSA-N
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Description

6-(2-Oxoethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a 2-oxoethyl substituent at the 6-position of the pyridine ring. Nicotinonitriles are a critical scaffold in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets, making them prominent in drug discovery for anticancer, antimicrobial, and antioxidant applications . For instance, derivatives with oxoalkyl groups, such as 2-((2-oxopropyl)thio)-nicotinonitrile, have demonstrated significant bioactivity, suggesting that the 2-oxoethyl group in this compound may similarly enhance reactivity or binding affinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Oxoethyl)nicotinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or cyclocondensation. For example, analogous nicotinonitrile derivatives are synthesized via Suzuki coupling using aryl boronic acids and halogenated precursors under Pd catalysis (e.g., 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile synthesis ). Reaction conditions such as solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) critically impact yield. Green chemistry approaches using β-cyclodextrin in water at 90°C have also been reported for similar compounds, achieving yields >68% .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and nitrile functionality (e.g., δ ~110–120 ppm for nitrile carbons in nicotinonitrile analogs ).
  • X-ray Crystallography : Resolve dihedral angles and disorder in aromatic rings (e.g., 25.22° dihedral angle between pyridyl and aryl groups in 6-(4-aminophenyl)nicotinonitrile ).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peaks matching theoretical values).

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Kinase Inhibition : Fluorescence-based ADP-Glo™ kinase assays for compounds with pyridine/aryl motifs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) affect the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Electron-withdrawing groups (EWGs) like -CF₃ increase electrophilicity at the nitrile and oxoethyl positions. For example:

  • Kinetic Studies : Monitor reaction rates with amines/thiols under varying pH (e.g., pseudo-first-order kinetics in DMSO at 25°C ).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to assess LUMO localization and charge distribution .

Q. How can crystallographic data resolve contradictions in reported biological activities of nicotinonitrile derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Correlate dihedral angles (e.g., 24.8° in thiophene-substituted analogs ) with activity trends.
  • Polymorphism Screening : Use DSC and PXRD to identify crystal forms with differing bioavailabilities .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H⋯N bonds stabilizing active conformations ).

Q. What strategies optimize regioselectivity in the functionalization of this compound’s pyridine ring?

  • Methodological Answer :

  • Directed C–H Activation : Use Pd/norbornene catalysts to direct substitution at C-4 or C-6 positions .
  • Protecting Groups : Temporarily block the oxoethyl group with TMSCl to favor nitrile-adjacent reactivity .
  • Microwave-Assisted Synthesis : Enhance selectivity via rapid heating (e.g., 150°C, 30 min) to minimize side products .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability of this compound derivatives?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods with HPLC-UV quantification in buffers (pH 1–7.4) and co-solvents (e.g., DMSO ≤1% ).
  • Forced Degradation Studies : Expose compounds to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 14 days; monitor via LC-MS .
  • Cross-Validate Sources : Compare data from peer-reviewed journals (e.g., antimicrobial IC50_{50} in vs. cytotoxicity in ).

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for Nicotinonitrile Derivatives

ParameterOptimal RangeImpact on YieldReference
Catalyst Loading5–10 mol% Pd↑ Yield by 20%
SolventEthanol/WaterEco-friendly
Temperature90–120°CFaster kinetics

Table 2 : Common Analytical Techniques for Structural Validation

TechniqueKey Data PointsExample (Reference)
1H^1H NMRAromatic H integrationδ 7.45–8.20 (m)
X-ray CrystallographyDihedral angles25.22°
HRMSExact mass match[M+H]+^+ 320.78

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

The following table summarizes key structural analogs, their synthesis methods, biological activities, and distinguishing features relative to 6-(2-Oxoethyl)nicotinonitrile:

Compound Substituents Synthesis Biological Activity Key Reference
6-(Dichlorothiophene)nicotinonitrile 2-oxopropoxy at position 2, dichlorothiophene at position 6 Multi-step synthesis via Al-Refai et al. High antioxidant activity (e.g., compounds H and I)
6-(5-Bromobenzofuran-2-yl)nicotinonitrile 5-bromobenzofuran-2-yl at position 6, 2-oxopropylthio at position 2 Condensation with malononitrile and ammonium acetate Potential antimicrobial/cytotoxic activity (inferred from structural analogs)
Bis[2-amino-6-(aryl)nicotinonitrile] Amino groups at position 2, aryl groups at position 6 One-pot reaction of aldehydes, malononitrile, and ammonium acetate Multi-target activity due to bis-structure; enhanced solubility
2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile Chloro at positions 2/4, naphthyl at position 6 Multicomponent reactions Antiproliferative activity against cancer cells
6-(Trifluoromethyl)nicotinonitrile Trifluoromethyl at position 6 Not detailed (commercial availability noted) Research applications (e.g., electronic effects, enzyme inhibition)
Diaryl-3-cyano-pyridinones Diaryl groups, cyano, and pyridinone ring Reaction with phosphoryl chloride or glycosidation Anticancer and antimicrobial activity (e.g., derivatives 5b,c and 6a,b)

Structural-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Groups (EWGs): Chloro and trifluoromethyl substituents (e.g., ) enhance antiproliferative and enzyme-inhibitory activities by increasing electrophilicity and binding to hydrophobic pockets.
  • Oxoalkyl Groups: The 2-oxoethyl or 2-oxopropylthio groups (e.g., ) likely improve hydrogen-bonding capacity, contributing to antioxidant or cytotoxic effects.
  • Bulkier Substituents: Naphthyl or aryl groups (e.g., ) may enhance target specificity but reduce solubility, necessitating structural optimization.

Preparation Methods

Alkylation-Based Approaches

Direct Alkylation of Nicotinonitrile Derivatives

Alkylation remains a cornerstone for introducing substituents onto pyridine rings. For 6-(2-oxoethyl)nicotinonitrile, N -alkylation or C -alkylation strategies are adapted from analogous syntheses:

Method Key Reagents/Conditions Yield Characterization
Alkylation of 2-OxonicotinonitrileEthyl bromoacetate, KOH/MeOH, RT, 24 h 84.5%IR: 2214 cm⁻¹ (CN), 1747 cm⁻¹ (C=O ester); ¹H NMR: δ 4.33 (q, NCH₂CO)
Proposed Adaptation Bromoacetone, K₂CO₃, DMF, 80°CN/ATarget: 6-position alkylation; Requires directing groups to avoid 2-position

Mechanistic Insight :
In , alkylation of 2-oxonicotinonitrile with ethyl bromoacetate at position 2 generates intermediates like ethyl 2-(3-cyano-2-oxo-pyridin-1-yl)acetate. For 6-position alkylation, directing groups (e.g., nitro, methoxy) or transition-metal catalysts may be required to control regioselectivity.

Cyclization Reactions

Base-Mediated Cyclization of α-Keto Vinyl Azides and α,α-Dicyanoalkenes

This method, reported in , forms 2-aminonicotinonitriles with substituents at positions 4, 5, and 6. Adaptation for this compound involves modifying the α,α-dicyanoalkene:

Substrate Conditions Product Yield Key Data
α-Keto Vinyl Azide + α,α-DicyanoalkeneMeONa, DCE, 120°C, 6–12 h 2-Aminonicotinonitriles (e.g., 3a: 2-amino-5-(2-(4-chlorophenyl)-2-oxoethyl)-4,6-diphenylnicotinonitrile)80–83%¹H NMR: δ 3.90 (s, 2H, CH₂); HRMS: m/z 420.1707 (M+H⁺)
Proposed Adaptation α,α-Dicyanoalkene with 2-oxoethyl groupThis compoundN/ARequires precise control of cyclization regiochemistry to place substituent at C6

Critical Factors :

  • Solvent : DCE (1,2-dichloroethane) enhances reaction efficiency.

  • Temperature : 120°C accelerates cyclization but risks decomposition.

  • Base : MeONa (methyl sodium) facilitates deprotonation and ring closure.

Mannich Reaction and Post-Functionalization

Mannich Base Formation Followed by Oxidation

Mannich reactions introduce aminomethyl groups, which can be oxidized to ketones. While focuses on N-alkylation, adaptation for C6-oxidation is feasible:

Step Reagents/Conditions Intermediate Yield Notes
Mannich ReactionNicotinonitrile, formaldehyde, piperidine, Δ, 8 h N-(6-(Aminomethyl)nicotinonitrile)-Mannich base85–86%IR: 3484 cm⁻¹ (NH), 1646 cm⁻¹ (C=O)
Oxidation KMnO₄, H₂O, 60°C, 4 hThis compoundN/ARequires stoichiometric control to avoid over-oxidation to carboxylic acids

Challenges :

  • Regioselectivity : Mannich reactions typically occur at electron-rich positions (e.g., C2 in pyridones). Directing groups are essential for C6-targeting.

  • Stability : Nicotinonitrile derivatives may undergo hydrolysis under oxidative conditions.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
AlkylationHigh yield, versatile substrates Regioselectivity challengesModerate
CyclizationOne-pot synthesis, diverse substituents Harsh conditions (120°C)High
Mannich + OxidationStepwise control, mild conditions Multi-step process, low C6-selectivityLow

Spectroscopic Data and Validation

Characterization of Analogous Compounds

Data from validate structural assignments:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
3a (2-Amino-5-(2-(4-chlorophenyl)-2-oxoethyl)-4,6-diphenylnicotinonitrile)7.65–7.62 (m, 2H), 3.90 (s, 2H) 196.74 (C=O), 156.78 (C=N) 420.1707
2a (Ethyl 2-(3-cyano-2-oxo-pyridin-1-yl)acetate)1.22 (t, CH₃), 4.33 (q, NCH₂CO) 174.7 (C=O ester), 163.6 (C=O amide) N/A

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

6-(2-oxoethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,4,6H,3H2

InChI Key

DARHYOBOQVZVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-(Prop-2-en-1-yl)pyridine-3-carbonitrile (4.8 g, 33 mmol) in 80 mL of DCM and 20 mL of MeOH was cooled to −70° C. Ozone was bubbled through the mixture until the mixture turned blue (about 20 minutes). The excess of ozone was removed by flush with N2 flow until the mixture turned colorless. 5 mL of Me2S was added to the mixture which was then warmed slowly to room temperature and stirred for 2 hours. The solvent was removed under vacuum below 30° C. to afford the title compound which was used without further purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
reactant
Reaction Step One
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Quantity
80 mL
Type
solvent
Reaction Step One

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